molecular formula C22H16N6O2S B2475154 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 891129-56-9

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2475154
CAS No.: 891129-56-9
M. Wt: 428.47
InChI Key: GCAGWIXSUUQTMB-UHFFFAOYSA-N
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Description

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H16N6O2S and its molecular weight is 428.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide, also known as N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide, is a synthetic derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .

Mode of Action

Compounds with similar structures have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This allows them to make specific interactions with different target receptors, potentially leading to a variety of biological effects .

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

The synthesis of compounds with similar structures has been achieved under very mild conditions , suggesting that they may be relatively stable under a variety of environmental conditions.

Properties

IUPAC Name

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c29-31(30,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)19-13-14-21-24-25-22(28(21)26-19)20-8-4-5-15-23-20/h1-15,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAGWIXSUUQTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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